2-(Benzyloxy)-3'-ethynyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl is an organic compound that features a biphenyl core with a benzyloxy group at the 2-position and an ethynyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl may involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity of the product. Factors such as catalyst loading, reaction temperature, and solvent choice are critical for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde derivatives, while reduction of the ethynyl group would produce ethyl-substituted biphenyls.
Scientific Research Applications
2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and materials science.
Biology: It can serve as a probe in biochemical assays due to its unique structural features.
Industry: Used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic properties of the benzyloxy and ethynyl groups. These groups can participate in various interactions, such as π-π stacking and hydrogen bonding, which can affect the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,1’-biphenyl: Lacks the ethynyl group, which affects its reactivity and applications.
3’-Ethynyl-1,1’-biphenyl:
2-(Benzyloxy)-3’-methyl-1,1’-biphenyl: The methyl group replaces the ethynyl group, leading to variations in reactivity and applications.
Uniqueness
2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-3-(2-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c1-2-17-11-8-12-19(15-17)20-13-6-7-14-21(20)22-16-18-9-4-3-5-10-18/h1,3-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSCTTWPKTNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.